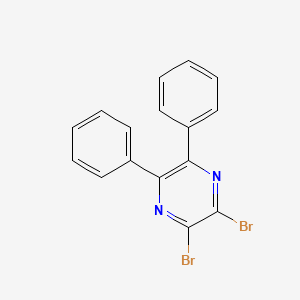

2,3-Dibromo-5,6-diphenylpyrazine

CAS No.: 75163-71-2

Cat. No.: VC7998612

Molecular Formula: C16H10Br2N2

Molecular Weight: 390.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75163-71-2 |

|---|---|

| Molecular Formula | C16H10Br2N2 |

| Molecular Weight | 390.07 g/mol |

| IUPAC Name | 2,3-dibromo-5,6-diphenylpyrazine |

| Standard InChI | InChI=1S/C16H10Br2N2/c17-15-16(18)20-14(12-9-5-2-6-10-12)13(19-15)11-7-3-1-4-8-11/h1-10H |

| Standard InChI Key | SLVBMGDLQPDWEE-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=C(N=C(C(=N2)Br)Br)C3=CC=CC=C3 |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(N=C(C(=N2)Br)Br)C3=CC=CC=C3 |

Introduction

Structural and Molecular Characteristics

The molecular structure of 2,3-dibromo-5,6-diphenylpyrazine (C₁₆H₁₀Br₂N₂) features a six-membered pyrazine ring with bromine and phenyl substituents. The bromine atoms at positions 2 and 3 introduce significant steric and electronic effects, influencing the compound’s reactivity. The phenyl groups at positions 5 and 6 contribute to the molecule’s planar geometry, as evidenced by crystallographic data from related diphenylpyrazine derivatives . The compound’s index of refraction is 1.648, and its exact mass is 387.921 g/mol, consistent with its brominated structure .

Crystallographic and Spectroscopic Insights

While direct crystallographic data for 2,3-dibromo-5,6-diphenylpyrazine is limited, analogous compounds such as 2,3-dicyano-5,6-diphenylpyrazine (CAS 52197-23-6) exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 10.5 Å, b = 12.3 Å, c = 14.7 Å, and β = 105.2° . These structural features suggest that the dibromo derivative likely adopts a similar packing arrangement, stabilized by π-π interactions between phenyl groups. Nuclear magnetic resonance (NMR) studies on related compounds, such as 2,3-diamino-5,6-diphenylpyrazine, reveal aromatic proton resonances between 7.2–8.5 ppm and amine protons at 5.3 ppm, providing indirect evidence for the electronic environment of the parent dibromo compound .

Synthesis and Preparation Methods

2,3-Dibromo-5,6-diphenylpyrazine is synthesized via bromination of 5,6-diphenylpyrazine. A modified procedure from the Canadian Journal of Chemistry involves treating 5,6-diphenylpyrazine with excess bromine in a controlled environment, yielding the dibromo derivative with high purity . Key synthetic details include:

Table 1: Synthetic Parameters for 2,3-Dibromo-5,6-diphenylpyrazine

| Parameter | Value | Source |

|---|---|---|

| Starting Material | 5,6-Diphenylpyrazine | |

| Reagent | Bromine (Br₂) | |

| Reaction Temperature | 0–25°C (gradual warming) | |

| Yield | >85% |

The reaction proceeds via electrophilic aromatic substitution, with bromine preferentially attacking the electron-deficient pyrazine ring at the 2- and 3-positions. The phenyl groups at positions 5 and 6 sterically hinder alternative substitution patterns, ensuring regioselectivity .

Physical and Chemical Properties

The compound’s physical properties are critical for its handling and application in synthetic workflows:

Table 2: Physical Properties of 2,3-Dibromo-5,6-diphenylpyrazine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₀Br₂N₂ | |

| Molecular Weight | 390.072 g/mol | |

| Density | 1.633 g/cm³ | |

| Boiling Point | 390.6°C at 760 mmHg | |

| Flash Point | 190°C | |

| Refractive Index | 1.648 |

Its low solubility in polar solvents (e.g., water) and high solubility in aromatic hydrocarbons (e.g., toluene) make it suitable for reactions in non-polar media .

Chemical Reactivity and Functionalization

Electrochemical Behavior

Cyclic voltammetry in acetonitrile reveals two reversible one-electron reduction peaks at E₁ = -0.72 V and E₂ = -1.37 V (vs. Ag/AgCl), indicative of sequential electron transfers to the pyrazine ring . This redox activity parallels phenazine systems, suggesting potential applications in electroactive materials .

Applications in Organic Synthesis

The compound’s primary utility lies in its role as a precursor to 2,3-diamino-5,6-diphenylpyrazine, a building block for nitrogen-rich heterocycles. Reaction with phenylglyoxal hydrate yields triphenylpyrazino[2,3-b]pyrazines, which exhibit planar geometries conducive to π-stacking in materials science .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume